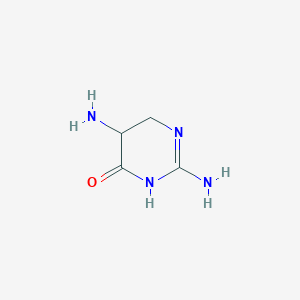
2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropyrimidinone or DHPM , is a heterocyclic organic compound. Its chemical formula is
C4H6N4O
, and it features a six-membered ring containing two nitrogen atoms and one oxygen atom. The compound’s systematic IUPAC name reflects its structure: it is a dihydro derivative of pyrimidinone.Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of Dihydropyrimidinone. One common method involves the Biginelli reaction, which combines an aldehyde or ketone, urea, and an acidic catalyst (such as acetic acid) to yield DHPM. The reaction proceeds through a multicomponent condensation, resulting in the formation of the dihydropyrimidinone ring system.
Industrial Production: In industry, Dihydropyrimidinone is often synthesized using modified versions of the Biginelli reaction. These processes are efficient and scalable, making them suitable for large-scale production. The compound finds applications in pharmaceuticals, agrochemicals, and other fields.
Analyse Chemischer Reaktionen
Reactivity: Dihydropyrimidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidinones.
Reduction: Reduction of DHPM leads to tetrahydropyrimidines.
Substitution: Nucleophilic substitution reactions occur at the C-6 position.
Condensation: DHPM can participate in condensation reactions with various electrophiles.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Alkyl halides or other nucleophiles.
Condensation: Aldehydes or ketones, urea, and acidic catalysts.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation yields pyrimidinones, while reduction leads to tetrahydropyrimidines.
Wissenschaftliche Forschungsanwendungen
Dihydropyrimidinone has diverse applications:
Medicine: It serves as a scaffold for drug development. Some DHPM derivatives exhibit antitumor, antiviral, and anti-inflammatory properties.
Chemical Biology: Researchers use DHPM-based compounds as probes to study biological processes.
Industry: DHPM derivatives find use in agrochemicals and materials science.
Wirkmechanismus
The exact mechanism by which Dihydropyrimidinone exerts its effects varies based on the specific derivative. some compounds act as enzyme inhibitors, modulating key pathways in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dihydropyrimidinone shares similarities with other heterocyclic compounds, such as pyrimidinones and pyrimidines. Its unique feature lies in the dihydro ring, which distinguishes it from fully aromatic pyrimidines.
: Biginelli, P. (1893). Gazzetta Chimica Italiana, 23, 360–416. : Kappe, C. O. (2000). European Journal of Organic Chemistry, 1999(11), 2801–2816. : Kumar, D., & Kumar, S. (2013). Mini-Reviews in Medicinal Chemistry, 13(2), 202–213.
Eigenschaften
Molekularformel |
C4H8N4O |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
2,5-diamino-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H8N4O/c5-2-1-7-4(6)8-3(2)9/h2H,1,5H2,(H3,6,7,8,9) |
InChI-Schlüssel |
YBZUJSGPOVUZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


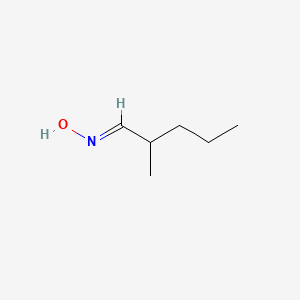
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
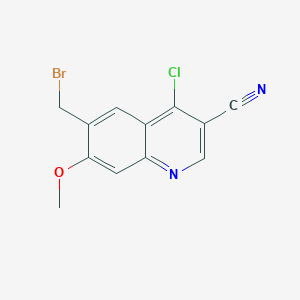
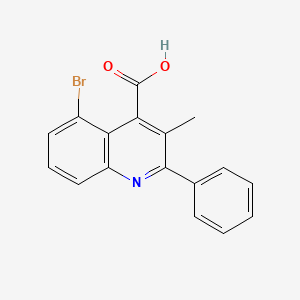
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
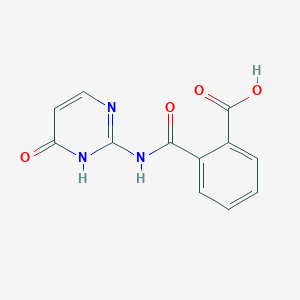
![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)
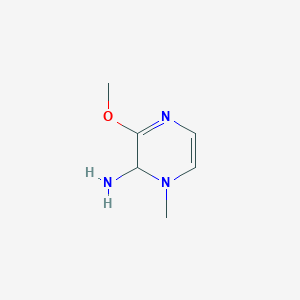
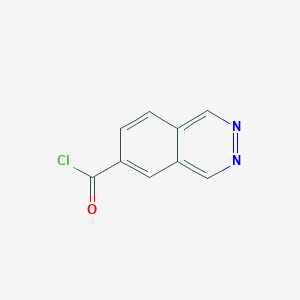
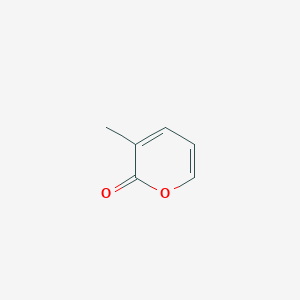

![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

